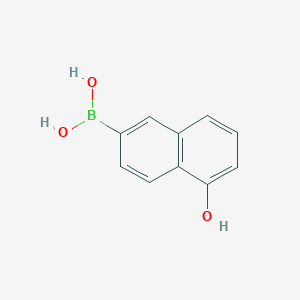

(5-Hydroxynaphthalen-2-yl)boronic acid

Description

Significance of Boronic Acids in Organic Synthesis and Chemical Biology

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. researchgate.net Their significance in modern chemistry stems from their versatile reactivity, general stability, and relatively low toxicity. nih.gov One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Beyond their role in carbon-carbon bond formation, boronic acids are recognized for their unique ability to act as Lewis acids, enabling them to form reversible covalent complexes with diols, such as those found in sugars and other biologically important molecules. nih.gov This property has been exploited in the development of sensors for carbohydrate detection and for the selective transport of saccharides across membranes.

In the realm of chemical biology and medicinal chemistry, boronic acids have emerged as a valuable pharmacophore. nih.govnih.gov The boron atom can interact with key amino acid residues in the active sites of enzymes, leading to potent and selective inhibition. researchgate.net This has been successfully demonstrated with the FDA-approved drug Bortezomib, a proteasome inhibitor used in cancer therapy. nih.gov The ability of boronic acids to serve as bioisosteres of carboxylic acids further expands their potential in drug design. nih.gov

Overview of Naphthalenyl Boronic Acid Derivatives in Advanced Chemical Systems

Naphthalenyl boronic acid derivatives, which incorporate the rigid and extended aromatic system of naphthalene (B1677914), have found utility in various advanced chemical systems. The naphthalene moiety can impart unique photophysical and electronic properties to molecules, making these derivatives valuable building blocks in materials science. For instance, they are utilized in the synthesis of organic light-emitting diodes (OLEDs), where the naphthalene unit contributes to the material's luminescence and charge-transport properties. frontierspecialtychemicals.com

Furthermore, the structural and reactive properties of naphthalenyl boronic acids make them useful in supramolecular chemistry. They can participate in the self-assembly of well-defined, stable host-guest complexes through the formation of dative covalent bonds. mdpi.com In organic synthesis, naphthalenyl boronic acids serve as versatile intermediates for the construction of complex polycyclic aromatic compounds and in the preparation of fine chemicals and pharmaceutical ingredients. frontierspecialtychemicals.com Some derivatives have also been investigated for their ability to act as enzyme stabilizers in detergent formulations.

Scope and Research Focus on (5-Hydroxynaphthalen-2-yl)boronic Acid

A comprehensive review of the scientific literature reveals a notable scarcity of specific research focused on (5-Hydroxynaphthalen-2-yl)boronic acid. While its isomer, (6-Hydroxynaphthalen-2-yl)boronic acid, is commercially available and has been cited in the context of sourcing chemical intermediates, dedicated studies on the synthesis, properties, and applications of the 5-hydroxy isomer are not widely reported in publicly accessible databases. nih.govmatrix-fine-chemicals.combldpharm.comnbinno.com

This lack of extensive research presents an opportunity for future investigations. The unique electronic and steric environment of the 5-hydroxy isomer, compared to its 6-hydroxy counterpart, could lead to novel reactivity and applications. Potential areas of research could include its use as a monomer in polymer synthesis, as a scaffold for the development of new ligands for catalysis, or as a precursor to novel fluorescent probes and sensors, leveraging the inherent spectroscopic properties of the naphthalene ring. The synthesis of this specific isomer and the characterization of its physical and chemical properties would be the first step in unlocking its potential for contemporary chemical research.

Chemical and Physical Data

Below are interactive data tables summarizing key information for boronic acids and relevant naphthalenyl boronic acid derivatives.

Table 1: General Properties of Boronic Acids

| Property | Description |

| General Formula | R-B(OH)₂ |

| Key Reactivity | Lewis acidic, participates in Suzuki-Miyaura coupling, forms reversible covalent bonds with diols. |

| Common Applications | Organic synthesis, medicinal chemistry, chemical biology, materials science. |

| Toxicity Profile | Generally considered to have low toxicity. nih.gov |

Table 2: Properties of Naphthalene-2-boronic acid

| Property | Value |

| CAS Number | 32316-92-0 |

| Molecular Formula | C₁₀H₉BO₂ |

| Molecular Weight | 171.99 g/mol |

| Appearance | Solid |

| Applications | Synthetic building block for pharmaceuticals and fine organic chemicals. frontierspecialtychemicals.com |

Table 3: Properties of (6-Hydroxynaphthalen-2-yl)boronic acid

| Property | Value |

| CAS Number | 173194-95-1 |

| Molecular Formula | C₁₀H₉BO₃ |

| Molecular Weight | 187.99 g/mol |

| Appearance | Solid |

| Applications | Pharmaceutical intermediate. nbinno.com |

Properties

CAS No. |

590417-28-0 |

|---|---|

Molecular Formula |

C10H9BO3 |

Molecular Weight |

187.99 g/mol |

IUPAC Name |

(5-hydroxynaphthalen-2-yl)boronic acid |

InChI |

InChI=1S/C10H9BO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12-14H |

InChI Key |

GEHWFOUAUXIVMQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=CC=C2)O)(O)O |

Origin of Product |

United States |

Advanced Reactivity and Catalytic Applications of Naphthalenyl Boronic Acids

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis, enabling the construction of the carbon skeletons of complex molecules. (5-Hydroxynaphthalen-2-yl)boronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions to achieve this transformation.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for forming C-C bonds, pairing an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. (5-Hydroxynaphthalen-2-yl)boronic acid serves as an effective nucleophilic partner in these reactions, allowing for the introduction of the hydroxynaphthyl moiety into a variety of organic structures. xdbiochems.comalchempharmtech.com

This reactivity is particularly valuable in medicinal chemistry for the synthesis of complex bioactive molecules. For example, (5-Hydroxynaphthalen-2-yl)boronic acid has been employed as a key building block in the synthesis of imidazo[1,2-a]pyrazine derivatives that act as modulators of the adenosine A2A receptor. google.com These receptors are targets for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders like Parkinson's and Alzheimer's disease. google.com

In a specific synthetic example, (5-Hydroxynaphthalen-2-yl)boronic acid was coupled with a heterocyclic partner to produce a key intermediate for these potential therapeutics. google.com The reaction highlights the compatibility of the boronic acid with complex heterocyclic systems and advanced intermediates.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| (5-Hydroxynaphthalen-2-yl)boronic acid | Substituted Imidazo[1,2-a]pyrazine Halide | Palladium Catalyst, Base, Heat (135°C, 3h) | 6-(6-hydroxynaphthalen-2-yl)- alchempharmtech.comtriazolo[4,3-a]pyrazin-8-amine derivative | 15% |

Homologation reactions, which involve the extension of a carbon chain by a single carbon atom (C1 insertion), are a powerful tool for iterative synthesis. The Matteson homologation, for instance, utilizes the reaction of a boronic ester with a chloromethyl)lithium carbenoid to create a new stereocenter. While this is a well-established methodology for alkyl and some aryl boronic esters, a review of the scientific literature reveals no specific examples of (5-Hydroxynaphthalen-2-yl)boronic acid being utilized in homologation or C1 insertion reactions.

The boron-mediated aldol reaction is a cornerstone of asymmetric synthesis, allowing for the stereocontrolled formation of β-hydroxy carbonyl compounds. The reaction proceeds through the formation of a boron enolate, which then reacts with an aldehyde. The structure of the ligands on the boron atom influences the geometry of the transition state and thus the stereochemical outcome. However, there is no documented use of (5-Hydroxynaphthalen-2-yl)boronic acid in the literature for the generation of boron enolates for catalytic aldol reactions.

The nucleophilic addition of organoboronic acids to carbon-heteroatom double bonds, such as those in carbonyls and imines (e.g., the Petasis reaction), provides a direct route to alcohols and amines. Despite the broad utility of this class of reactions, specific studies detailing the addition of (5-Hydroxynaphthalen-2-yl)boronic acid to carbonyl or imine derivatives have not been reported in the scientific literature.

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. While boronic acids can be incorporated into dienophiles or dienes to influence the reactivity and selectivity of the reaction, there are no reported instances of (5-Hydroxynaphthalen-2-yl)boronic acid participating in Diels-Alder reactions.

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bond formation, boronic acids are crucial reagents for constructing bonds between carbon and heteroatoms such as nitrogen and oxygen. The Chan-Lam coupling reaction, which utilizes a copper catalyst, is a prominent method for forming aryl-N and aryl-O bonds from boronic acids.

(5-Hydroxynaphthalen-2-yl)boronic acid is a suitable substrate for these transformations, offering a pathway to synthesize N- and O-arylated naphthalene (B1677914) derivatives. This reaction typically employs a copper(II) salt, such as copper(II) acetate (B1210297), often with a base, and can be performed in the presence of air. While the potential for this compound to act as an aryl donor in Chan-Lam couplings is recognized, specific, detailed research findings or data tables for its application in forming carbon-heteroatom bonds are not extensively documented in the current scientific literature.

Aerobic Hydroxylation and Oxidation Processes

The conversion of arylboronic acids, including naphthalenyl derivatives, into phenols through aerobic hydroxylation represents a significant advancement in green chemistry. These methods utilize molecular oxygen from the air as the primary oxidant, often under mild conditions, circumventing the need for harsh or stoichiometric chemical oxidants. acs.org

Several catalyst-free and metal-free approaches have been developed for the aerobic oxidative hydroxylation of arylboronic acids that are applicable to (5-Hydroxynaphthalen-2-yl)boronic acid. One notable method involves visible-light-induced oxidation. In this process, the photoactivation of an electron donor-acceptor complex, where a solvent like tetrahydrofuran (THF) acts as both the solvent and electron donor, facilitates the conversion to the corresponding dihydroxynaphthalene. This reaction proceeds without any catalysts or additives, offering a clean and efficient pathway.

Another green approach employs benzoquinone as a promoter in water. The reaction is believed to proceed through a catalytic cycle involving benzoquinone (BQ) and hydroquinone (HQ), with air serving as the terminal oxidant to regenerate the catalyst. This method is compatible with a range of functional groups and avoids metal contamination.

Flavin derivatives can also catalyze the aerobic oxidative hydroxylation of arylboronic acids. Assisted by a reducing agent like hydrazine or ascorbic acid, these organocatalytic systems effectively convert the boronic acid to a phenol under mild conditions, even in aqueous environments.

The table below summarizes various conditions reported for the aerobic hydroxylation of arylboronic acids, which are generally applicable to naphthyl boronic acids.

| Method | Catalyst/Promoter | Oxidant | Solvent | Key Features |

| Visible-Light-Induced | None | Air | THF | Catalyst- and additive-free; green chemistry approach. |

| Benzoquinone-Promoted | Benzoquinone (catalytic) | Air | Water | Metal-free; environmentally friendly. |

| Flavin-Catalyzed | Flavin derivative (catalytic) | Air | Various, including water | Biomimetic; compatible with various functional groups. |

| Photocatalytic | Anthraquinone-containing polymer | Air | Various organic solvents | Catalyst is recoverable and reusable. acs.org |

Transition-Metal-Free ipso-Functionalization

Ipso-functionalization refers to the substitution of the boronic acid moiety with another functional group at the same carbon position on the aromatic ring. Performing these transformations without transition-metal catalysts is a key goal in modern organic synthesis to reduce costs and eliminate metal contamination in the final products. nih.govelsevierpure.com Arylboronic acids are excellent substrates for such reactions due to the versatile reactivity of the carbon-boron (C-B) bond. nih.gov

Beyond aerobic methods, transition-metal-free ipso-hydroxylation can be achieved using various chemical oxidants. These reactions provide a direct route to synthesize phenols from arylboronic acids. nih.gov For (5-Hydroxynaphthalen-2-yl)boronic acid, this transformation would yield naphthalene-2,5-diol.

Commonly used reagents for this purpose include hydrogen peroxide (H₂O₂), often activated by a catalytic amount of iodine or an acidic resin. nih.gov Tertiary amine N-oxides also serve as highly efficient oxygen sources for this transformation, demonstrating broad functional group tolerance under mild and rapid conditions. nih.gov Another practical approach utilizes sodium perborate in water, which can proceed efficiently without any catalyst and, in some cases, even without a solvent.

| Reagent | Conditions | Advantages |

| Hydrogen Peroxide (H₂O₂) | Catalytic Iodine or Amberlite IR-120 resin | Mild conditions, good yields. nih.gov |

| Tertiary Amine N-Oxides | Mild, rapid | Broad functional group tolerance, high yields. nih.gov |

| Sodium Perborate (NaBO₃) | Water or solvent-free | Catalyst-free, environmentally benign, rapid reaction. |

The formation of carbon-nitrogen (C-N) bonds through the ipso-amination of arylboronic acids is a powerful tool for synthesizing anilines and their derivatives. Transition-metal-free methods are particularly desirable. One established approach involves the reaction of arylboroxines (dehydrated trimers of arylboronic acids) with aminating reagents like O-benzoyl hydroxylamine at elevated temperatures. This method tolerates a variety of functional groups, including halogens and esters. nih.gov Organic azides have also been employed as nitrogen sources for the amination of arylboronic acids. nih.gov

Ipso-nitration provides a regioselective method for introducing a nitro group onto an aromatic ring, replacing the boronic acid moiety. nih.gov This approach avoids the harsh, strongly acidic conditions of traditional electrophilic aromatic nitration and often prevents the formation of isomeric byproducts. nih.gov For (5-Hydroxynaphthalen-2-yl)boronic acid, this reaction would yield 5-hydroxy-2-nitronaphthalene.

Several reagents have been developed for the transition-metal-free ipso-nitration of arylboronic acids. Fuming nitric acid has been shown to be an effective nitrating agent. nih.gov Mechanistic studies suggest that these reactions may proceed via a radical mechanism involving the •NO₂ radical. Other mild and efficient methods utilize reagents such as bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or a combination of a nitrate salt with chlorotrimethylsilane. nih.gov

| Nitrating Agent | Conditions | Key Characteristics |

| Fuming Nitric Acid | Neat or in solvent | Efficient and chemoselective access to nitroaromatics. |

| Bismuth(III) Nitrate | Mild conditions | Metal-based but avoids transition metals. |

| Nitrate Salt / TMS-Cl | Dichloromethane (DCM) | High regioselectivity, avoids over-nitration. |

| tert-Butyl Nitrite (TBN) | Metal-free | Controllable and green method. |

The construction of carbon-sulfur (C-S) bonds via ipso-functionalization of arylboronic acids is an emerging area. Transition-metal-free methods for the ipso-sulfuration of arylboron compounds have been explored, providing pathways to synthesize aryl sulfides and related compounds. For instance, reactions of phenyltrifluoroborate, a derivative of phenylboronic acid, with reagents like disulfur dichloride (S₂Cl₂) or (PhSO₂)₂S can form phenylsulfide or phenyldisulfide, respectively. nih.gov While this specific reactivity is less explored for naphthalenyl boronic acids, these findings highlight the potential for developing direct ipso-sulfuration protocols. nih.gov More recently, a metal-free method for the ipso-selenocyanation of arylboronic acids using selenium dioxide and malononitrile has been reported, suggesting analogous sulfur-based transformations are feasible. univ-amu.fr

Electrophilic Halogenation (e.g., Trifluoromethylation)

The replacement of a boronic acid group with a halogen (ipso-halogenation) is a valuable transformation for producing aryl halides, which are key intermediates in many chemical syntheses. nih.gov

Mild and highly regioselective methods for the ipso-bromination and iodination of arylboronic acids utilize N-halosuccinimides (NBS and NIS, respectively). nih.govorganic-chemistry.org These reactions typically proceed in good to excellent yields and tolerate a wide range of functional groups. organic-chemistry.org For chlorination and bromination, 1,3-dihalo-5,5-dimethylhydantoins (such as DBDMH for bromination) have proven effective, often requiring only a catalytic amount of a base like sodium methoxide. nih.gov

Electrophilic fluorination is more challenging. Reagents such as Selectfluor™ can achieve the ipso-fluorination of arylboronic acids and their derivatives, although the reaction may be limited to electron-rich substrates. nih.gov Acetyl hypofluorite, generated from diluted fluorine, is another powerful reagent for this transformation, showing good yields, especially with electron-donating groups on the aromatic ring. organic-chemistry.org

The introduction of a trifluoromethyl group (CF₃) is of great interest in medicinal chemistry. While many trifluoromethylation reactions are metal-catalyzed, transition-metal-free approaches are also being developed. cas.cnrsc.org For example, the direct trifluoromethylthiolation of lithium aryl boronates has been achieved under mild, metal-free conditions, indicating the potential for related ipso-trifluoromethylation reactions. acs.org

| Halogenation Type | Reagent | Key Features |

| Iodination | N-Iodosuccinimide (NIS) | Mild, highly regioselective, tolerates diverse functional groups. nih.govorganic-chemistry.org |

| Bromination | N-Bromosuccinimide (NBS) | Mild, highly regioselective. nih.govorganic-chemistry.org |

| Bromination/Chlorination | 1,3-Dihalo-5,5-dimethylhydantoin | Efficient, requires catalytic base. nih.gov |

| Fluorination | Selectfluor™ | Effective for electron-rich systems. nih.gov |

| Fluorination | Acetyl Hypofluorite (AcOF) | Fast and efficient, particularly for electron-rich arylboronic acids. organic-chemistry.org |

Chan-Evans-Lam Coupling

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically between an aryl or vinyl boronic acid and an alcohol or an amine. wikipedia.org This reaction is a significant tool in organic synthesis for creating aryl ethers and secondary aryl amines under mild conditions, often at room temperature and open to the air. wikipedia.org The CEL coupling is an oxidative process where both coupling partners are nucleophilic, a key distinction from other cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings. st-andrews.ac.uk

The reaction typically employs a copper(II) catalyst, such as copper(II) acetate, and a base. organic-chemistry.org The generally accepted mechanism involves several key steps. Initially, a copper(II) complex is formed. Transmetalation with the boronic acid produces an aryl-copper(II) intermediate. This can then undergo disproportionation to form a crucial copper(III) species. st-andrews.ac.uknrochemistry.com Reductive elimination from this Cu(III) intermediate forges the desired C-N or C-O bond and releases the product, regenerating a Cu(I) species. nrochemistry.com This Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. nrochemistry.com

Naphthalenyl boronic acids, as a subclass of aryl boronic acids, are amenable substrates for the CEL coupling. The reaction allows for the introduction of the naphthyl moiety onto a variety of nitrogen- and oxygen-containing compounds.

Table 1: Key Features of the Chan-Evans-Lam Coupling

| Feature | Description |

| Reaction Type | Copper-catalyzed cross-coupling |

| Bond Formed | C-N, C-O |

| Reactants | Aryl/vinyl boronic acid and an amine/alcohol |

| Catalyst | Typically a Copper(II) salt (e.g., Cu(OAc)₂) |

| Conditions | Often mild, room temperature, and aerobic |

| Key Intermediate | Proposed Copper(III) species |

Boronic Acids as Catalysts and Reagents

Beyond their role as coupling partners in transition metal-catalyzed reactions, boronic acids themselves can function as organocatalysts, primarily by acting as Lewis acids. nih.gov This catalytic activity stems from the electron-deficient nature of the boron atom, which allows it to reversibly form covalent bonds with Lewis bases, particularly with hydroxyl groups. researchgate.net

Arylboronic acids have been demonstrated to be effective catalysts for the activation of carboxylic acids, facilitating reactions such as direct amidations. rsc.org The catalytic cycle is believed to involve the formation of a boronic acid-carboxylate adduct. This intermediate is more electrophilic than the free carboxylic acid, thus activating it towards nucleophilic attack by an amine to form an amide. This approach avoids the need for stoichiometric activating agents, making it a more atom-economical process. ualberta.ca

Although studies specifically employing (5-Hydroxynaphthalen-2-yl)boronic acid for this purpose have not been reported, the principles of boronic acid catalysis suggest its potential in this area. ualberta.ca The electronic properties of the naphthalene ring system could influence the Lewis acidity of the boron center and, consequently, its catalytic efficiency.

Chiral boronic esters are highly valuable intermediates in asymmetric synthesis, as the boron moiety can be stereospecifically converted into a wide range of functional groups. nih.gov The synthesis of non-racemic chiral boronic esters has been a significant focus of research for several decades. bris.ac.uk While aryl boronic acids like those derived from naphthalene are typically achiral, they can be used as precursors to chiral molecules or be modified with chiral auxiliaries to induce stereoselectivity in subsequent reactions.

For instance, chiral ligands can be used in conjunction with a metal catalyst and a naphthalenyl boronic acid in reactions to generate axially chiral biaryl compounds. frontierspecialtychemicals.comfrontierspecialtychemicals.com Furthermore, the development of chiral boronic acid catalysts for asymmetric transformations is an active area of research. These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the product. While specific applications of (5-Hydroxynaphthalen-2-yl)boronic acid in asymmetric synthesis are not documented, the broader field of organoboron chemistry provides a strong foundation for its potential use in developing new stereoselective methodologies. nih.gov

The catalytic activity of boronic acids is fundamentally based on their Lewis acidity and their ability to form reversible covalent bonds with nucleophiles, especially diols and other hydroxyl-containing compounds. nih.govresearchgate.net This interaction can activate the substrate in several ways:

Electrophilic Activation : By coordinating to a hydroxyl group of a carboxylic acid or an alcohol, the boronic acid withdraws electron density, making the substrate more susceptible to nucleophilic attack. rsc.org

Nucleophilic Activation : In the case of diols, formation of a tetrahedral boronate species can increase the nucleophilicity of the oxygen atoms, facilitating their reaction with electrophiles. rsc.org

The efficiency of a boronic acid catalyst can be tuned by modifying its organic substituent. Electron-withdrawing groups on the aryl ring, for example, generally increase the Lewis acidity of the boron atom and can enhance catalytic activity. ualberta.ca The bulky nature of a naphthalenyl group could also introduce steric factors that influence the selectivity of the catalyzed reaction.

Table 2: Modes of Boronic Acid Catalysis

| Activation Mode | Mechanism | Typical Substrates |

| Electrophilic | Boronic acid coordinates to a hydroxyl group, increasing the electrophilicity of the substrate. | Carboxylic acids, Alcohols |

| Nucleophilic | Formation of a tetrahedral boronate adduct with a diol increases the nucleophilicity of the hydroxyl groups. | Diols, Saccharides |

Molecular Recognition and Sensor Development with Naphthalenyl Boronic Acids

Fundamental Principles of Boronic Acid-Diol Interactions

The efficacy of boronic acids in molecular recognition stems from their ability to form reversible covalent bonds with compounds possessing 1,2- or 1,3-diol functionalities. This interaction is the cornerstone of their use in constructing sensors and other molecular assemblies. nih.govnih.gov

Reversible Covalent Bonding and Ester Formation

Boronic acids, in their neutral trigonal planar state (sp² hybridized), can react with diols to form cyclic boronate esters. This reaction is a condensation process that results in a five- or six-membered ring, depending on whether the boronic acid interacts with a 1,2- or 1,3-diol, respectively. nih.govresearchgate.net Although this interaction involves the formation of stable covalent B-O bonds, a key feature is its reversibility under specific conditions, which allows for dynamic and responsive sensing systems. nih.govwur.nl

The equilibrium of this esterification is influenced by several factors, including the structure of both the boronic acid and the diol, the solvent, and the pH of the medium. The inherent acidity of the boronic acid is typically enhanced upon the formation of the cyclic boronate ester. nih.gov

pH-Dependence of Binding Affinity

The binding affinity between a boronic acid and a diol is critically dependent on the pH of the solution. Boronic acids are Lewis acids and can accept a hydroxide (B78521) ion to convert from a neutral, trigonal planar form to an anionic, tetrahedral (sp³ hybridized) boronate form. nih.gov This transformation is governed by the pKa of the boronic acid.

Generally, the tetrahedral boronate form exhibits a higher affinity for diols than the neutral trigonal form. researchgate.net Consequently, the strongest binding is often observed at a pH that is above the pKa of the boronic acid, where the anionic tetrahedral form is more prevalent. researchgate.net Upon binding to a diol, the pKa of the boronic acid is lowered, favoring the formation of the anionic boronate ester even at a lower pH. nih.gov This pH-dependent equilibrium is a crucial factor in the design of boronic acid-based sensors, as it allows for the modulation of binding and signaling in response to changes in the local environment. For many arylboronic acids, the optimal pH for diol complexation lies between 7 and 9. researchgate.net

| Factor | Description | Effect on Binding |

|---|---|---|

| pH | Acidity or basicity of the medium. | Higher pH (typically > pKa of boronic acid) generally increases binding affinity by favoring the more reactive tetrahedral boronate species. researchgate.net |

| pKa of Boronic Acid | The acid dissociation constant of the boronic acid. | Lower pKa values can lead to stronger binding at physiological pH as the boronate form is more accessible. nih.gov |

| Diol Structure | The spatial arrangement of the hydroxyl groups (e.g., cis vs. trans) and the overall structure of the diol-containing molecule. | cis-Diols on a furanose ring, like fructose, often exhibit higher affinity due to the favorable pre-organization of hydroxyl groups for forming a stable cyclic ester. nih.gov |

| Solvent | The medium in which the interaction occurs. | Aqueous environments are common for biological sensing. The polarity and hydrogen-bonding capacity of the solvent can influence the stability of the boronate ester. |

Design and Engineering of Fluorescent Chemosensors

The naphthalene (B1677914) moiety of (5-Hydroxynaphthalen-2-yl)boronic acid serves as a fluorophore, providing the basis for a signaling mechanism upon analyte binding. The design of fluorescent chemosensors leverages the modulation of this fluorescence through specific photophysical processes.

Naphthalenyl-Pyridinium and Other Conjugated Systems

To enhance the sensing capabilities of naphthalenyl boronic acids, they are often incorporated into more complex conjugated systems. A notable example is the development of naphthalenyl-pyridinium receptors. nih.gov In these systems, a pyridinium (B92312) group, which is an electron-withdrawing moiety, is conjugated with the naphthalene ring. This creates a system with distinct electronic and photophysical properties that can be modulated by the binding of a diol to the boronic acid group. The quaternization of the pyridine (B92270) nitrogen introduces a permanent positive charge, which can influence the electronic structure and solubility of the sensor. nih.gov

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a common mechanism employed in the design of fluorescent sensors. rsc.org In a typical PET sensor based on a fluorophore-receptor model, the receptor contains a moiety with a non-bonding electron pair (like an amine) that can quench the fluorescence of the nearby fluorophore by donating an electron to its excited state. researchgate.net

In the context of naphthalenyl boronic acids, a PET sensor can be designed by placing an electron-donating group, such as an amino group, in proximity to the naphthalene fluorophore. The boronic acid itself can act as a Lewis acid that modulates the electron-donating ability of the amine. Upon binding a diol, the Lewis acidity of the boron center increases, leading to a stronger interaction with the amine's lone pair. This enhanced interaction reduces the efficiency of the PET process, resulting in a "turn-on" of fluorescence. researchgate.net The fluorescence intensity, therefore, correlates with the concentration of the diol analyte. rsc.org

Internal Charge Transfer (ICT) Mechanisms

Internal Charge Transfer (ICT) is another powerful mechanism for designing fluorescent sensors. nih.gov ICT occurs in molecules that possess both an electron-donating group and an electron-accepting group linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to an excited state with a large dipole moment. The emission properties of such fluorophores are often sensitive to the polarity of their environment.

In a sensor like (5-Hydroxynaphthalen-2-yl)boronic acid, the hydroxyl group (-OH) acts as an electron-donating group, while the boronic acid group [-B(OH)₂] can act as an electron-withdrawing group. nih.gov This "push-pull" system can exhibit ICT characteristics. When the boronic acid binds to a diol, its electronic properties are altered. The change from a neutral trigonal boronic acid to an anionic tetrahedral boronate ester significantly impacts its electron-accepting ability. nih.gov This perturbation of the ICT process leads to a detectable change in the fluorescence emission, such as a shift in the emission wavelength or a change in intensity, signaling the presence of the analyte. nih.gov For instance, in some naphthalenyl-pyridinium systems, diol binding neutralizes the pyridinium's influence, altering the ICT state and increasing fluorescence intensity. nih.gov

| Mechanism | Core Principle | Role of Boronic Acid | Sensing Outcome upon Diol Binding | Example System |

|---|---|---|---|---|

| Photoinduced Electron Transfer (PET) | Quenching of fluorescence by electron transfer from a donor (e.g., amine) to the excited fluorophore. researchgate.net | Modulates the electron-donating ability of the quencher through Lewis acid-base interaction. researchgate.net | Increased fluorescence ("turn-on") due to inhibition of the PET process. nih.gov | Naphthalene fluorophore with a proximate amino group and a boronic acid receptor. rsc.org |

| Internal Charge Transfer (ICT) | Electron transfer from a donor to an acceptor group within the same π-conjugated system upon excitation. nih.gov | Acts as the electron-accepting part of the ICT system; its electronic nature changes upon esterification. nih.gov | Change in fluorescence intensity and/or shift in emission wavelength due to alteration of the ICT state. nih.gov | Hydroxynaphthalene (donor) conjugated with a boronic acid (acceptor). nih.gov |

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. nih.gov A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. nih.gov The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET a sensitive tool for measuring molecular proximity. nih.gov

While boronic acids have been incorporated into FRET-based sensors for detecting various biomolecules, specific studies detailing the use of (5-Hydroxynaphthalen-2-yl)boronic acid as either a donor or acceptor in a FRET pair are not available in the current scientific literature. In principle, the hydroxynaphthalene moiety of this compound possesses inherent fluorescence properties that could be modulated upon binding of an analyte to the boronic acid group. This change in the fluorescent signal, or its proximity to another fluorophore, could form the basis of a FRET-based sensor. For example, Anzenbacher et al. developed FRET-based saccharide sensors using a combination of L-tryptophanol (donor) and 6,7-dihydroxycoumarin (acceptor) linked by a boronic acid moiety. nih.gov The binding of glucose altered the distance or orientation between the chromophores, leading to a measurable change in FRET efficiency. nih.gov

Specific Analyte Recognition

The primary mechanism for analyte recognition by boronic acids is the formation of reversible covalent bonds with compounds containing cis-1,2- or -1,3-diols. nih.govbath.ac.uk This interaction results in the formation of stable five- or six-membered cyclic boronate esters. nih.govnih.gov This specific binding capability has been widely exploited for the detection of various biologically relevant molecules.

Boronic acid-based fluorescent sensors are a significant area of research for saccharide detection. researchgate.net The binding of a saccharide's diol groups to the boronic acid can alter the electronic properties of the molecule, leading to a change in fluorescence intensity, which can be described as a "turn-off" or "turn-on" response. nih.govrsc.org

Despite the well-established principle, there is no specific research demonstrating the use of (5-Hydroxynaphthalen-2-yl)boronic acid for the detection of monosaccharides or disaccharides. The general approach involves designing a sensor where the naphthalene fluorophore's emission is sensitive to the change in the boron atom's hybridization state from sp² (trigonal planar) to sp³ (tetrahedral) upon ester formation with a saccharide. nih.gov This change can affect processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), thus modulating the fluorescence output.

Table 1: General Binding Principles for Boronic Acid-Based Saccharide Sensors

| Interaction Mechanism | Description | Potential Outcome |

|---|---|---|

| PET Quenching | An adjacent amine can quench the fluorophore's emission. Saccharide binding increases boron acidity, strengthening the B-N bond and reducing quenching. | Fluorescence "turn-on" |

| ICT Modulation | The charge transfer characteristics of the fluorophore are altered upon saccharide binding and the resulting change in the boronic acid's electronic nature. | Shift in emission wavelength or change in intensity |

| Exciton Coupling | In sensors with multiple fluorophores, saccharide binding can bring them into proximity, causing changes in the absorption or emission spectra. | Appearance of new emission bands |

The development of chiral sensors for the enantioselective recognition of molecules is crucial in pharmaceutical and biological research. Boronic acids have been incorporated into chiral scaffolds to create sensors that can differentiate between enantiomers of analytes like tartaric acid. rsc.org

No studies specifically report the application of (5-Hydroxynaphthalen-2-yl)boronic acid in the enantioselective recognition of tartaric acid or other chiral molecules. To achieve enantioselectivity, the boronic acid would need to be integrated into a chiral environment, for instance, by being attached to a chiral molecule such as a derivative of an amino acid or a binaphthyl scaffold. The differential stability of the diastereomeric complexes formed between the chiral sensor and each enantiomer of the analyte would result in a distinguishable fluorescent or electrochemical signal. For example, some studies have shown that chiral fluorescent boronic acids can exhibit high enantioselectivity for sugar acids like tartaric acid. rsc.org

Certain amino acids (like L-DOPA) and amino alcohols contain the cis-diol or related functionalities necessary for binding with boronic acids. nih.govresearchgate.net This has led to the development of sensors for these important neurotransmitters and biological building blocks. nih.gov

There is no available literature on the use of (5-Hydroxynaphthalen-2-yl)boronic acid for the specific sensing of amino acids or amino alcohols. A sensor for such molecules would rely on the formation of a boronate ester with, for example, the catechol group of L-DOPA. nih.gov The binding event would then need to be transduced into a measurable optical signal by the hydroxynaphthalene fluorophore. The selectivity of such a sensor would be a critical factor, as it would need to distinguish between different catecholamines or other structurally similar molecules. researchgate.net

The oligosaccharide chains (glycans) on glycoproteins and the ribose units in nucleic acids contain abundant cis-diol motifs, making them prime targets for recognition by boronic acids. nih.govresearchgate.net This interaction is fundamental to glycoproteomics and diagnostics. nih.gov

Specific research on the application of (5-Hydroxynaphthalen-2-yl)boronic acid for the recognition of glycans, glycoproteins, or nucleic acids has not been reported. The general strategy involves using the boronic acid as a recognition element to bind to the terminal sialic acid or internal mannose residues on glycans. researchgate.net This binding can be used for fluorescent labeling of glycoproteins or for developing assays to detect specific glycosylation patterns that are often biomarkers for diseases. nih.govnih.gov

Boronate Affinity Materials for Selective Separation

Boronate affinity chromatography is a powerful technique for the selective separation and purification of molecules containing cis-diols. nih.gov In this method, a boronic acid ligand is immobilized on a solid support (e.g., agarose (B213101) or silica (B1680970) beads). researchgate.netresearchgate.net

While this is a widespread technique, there are no documented instances of (5-Hydroxynaphthalen-2-yl)boronic acid being used as the ligand in boronate affinity materials. The principle of operation involves passing a complex mixture through the column under slightly alkaline conditions, where cis-diol-containing molecules like glycoproteins or ribonucleosides bind to the immobilized boronic acid. researchgate.net Other molecules are washed away. The bound molecules can then be eluted by lowering the pH, which reverses the boronate ester formation. researchgate.net The properties of the boronic acid, such as its pKa, can influence the pH at which binding and elution occur. researchgate.net

Table 2: Key Parameters in Boronate Affinity Chromatography

| Parameter | Description | Significance |

|---|---|---|

| Binding pH | The pH at which the boronic acid is tetrahedral and can bind to diols, typically alkaline. | Determines the conditions for sample loading. |

| Elution pH | The pH at which the boronate ester is hydrolyzed, typically acidic. | Determines the conditions for recovering the purified analyte. |

| Ligand Density | The concentration of boronic acid on the support material. | Affects the binding capacity of the column. |

| Support Matrix | The material to which the boronic acid is attached (e.g., silica, agarose). | Influences flow characteristics and non-specific binding. |

Computational and Mechanistic Investigations of 5 Hydroxynaphthalen 2 Yl Boronic Acid Chemistry

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical methods are fundamental to modeling chemical reactions, allowing for the detailed exploration of potential energy surfaces and the characterization of transient species.

A primary application of quantum chemistry is the mapping of reaction pathways, including the identification of intermediates and the calculation of transition state (TS) energies. For reactions involving (5-Hydroxynaphthalen-2-yl)boronic acid, such as the Suzuki-Miyaura cross-coupling, these calculations are crucial for understanding reaction kinetics and selectivity.

DFT calculations on model Suzuki-Miyaura reactions have detailed the full catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. acs.orgiciq.org The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often rate-determining and has been a subject of intense computational study. acs.orgnih.gov Calculations reveal the structure of the TS, where a base, such as a hydroxide (B78521) or acetate (B1210297) anion, coordinates to the boron atom, facilitating the transfer of the aryl group to the palladium complex. acs.org The calculated activation energy barriers for these steps provide a quantitative measure of the reaction feasibility.

For (5-Hydroxynaphthalen-2-yl)boronic acid, computational models would predict how the electronic nature of the hydroxynaphthalene ring influences the energy barriers of the catalytic cycle. The electron-donating hydroxyl group at the C5 position is expected to affect the energetics of the transmetalation step compared to an unsubstituted naphthylboronic acid.

Table 1: Illustrative Energy Profile for a Model Suzuki-Miyaura Reaction Catalytic Cycle This table represents typical relative energies calculated via DFT for key steps in the catalytic cycle of a generic arylboronic acid (ArB(OH)₂) with an aryl halide (Ar'X) and a Pd(0) catalyst. The values are illustrative and would vary for (5-Hydroxynaphthalen-2-yl)boronic acid.

| Step | Species/Transition State | Description | Illustrative Relative Free Energy (kcal/mol) |

| 1 | Pd(0)L₂ + Ar'X | Oxidative Addition | 0.0 (Reference) |

| 2 | TS₁ | Oxidative Addition TS | +15.2 |

| 3 | Ar'-Pd(II)L₂-X | Oxidative Addition Product | -5.6 |

| 4 | TS₂ | Transmetalation TS | +18.5 |

| 5 | Ar'-Pd(II)L₂-Ar | Transmetalation Product | -10.1 |

| 6 | TS₃ | Reductive Elimination TS | +12.3 |

| 7 | Ar-Ar' + Pd(0)L₂ | Final Product + Catalyst | -25.0 |

Data compiled from principles described in computational studies of Suzuki-Miyaura reactions. acs.orgrsc.org

Many chemical reactions occur in solution, and the solvent can significantly influence reaction rates and equilibria. nih.govbohrium.com Computational models account for these effects using either implicit or explicit solvent models. youtube.com

Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. youtube.comacs.org This approach is computationally efficient and effective at capturing bulk electrostatic effects of the solvent on the solute's energy and geometry. For reactions of (5-Hydroxynaphthalen-2-yl)boronic acid, an implicit model could be used to calculate the pKa or to model the stabilization of charged intermediates and transition states in polar solvents like water or DMF. mdpi.commdpi.com

Explicit Models: In this approach, individual solvent molecules are included in the calculation. This is computationally demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For (5-Hydroxynaphthalen-2-yl)boronic acid, an explicit model would be crucial for accurately describing the hydrogen-bonding network between the hydroxyl and boronic acid groups with protic solvent molecules (e.g., water, methanol). Such specific interactions can be critical in mechanisms like boronic acid-diol condensations. nih.gov Hybrid models, which combine a few explicit solvent molecules with a continuum background, often provide a balance between accuracy and computational cost.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for a broad range of applications in organic chemistry. diva-portal.org

DFT is a powerful tool for predicting and rationalizing the stereoselectivity of chemical reactions. By calculating the energies of diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially. In reactions involving chiral boronate esters or substrates, DFT can elucidate the origins of enantioselectivity.

While (5-Hydroxynaphthalen-2-yl)boronic acid itself is achiral, it can be used in asymmetric reactions, for instance, by coupling with a chiral electrophile or using a chiral ligand on the catalyst. DFT calculations would involve building models of the different transition states leading to the possible stereoisomers. The energy difference between these transition states (ΔΔG‡) directly correlates to the enantiomeric or diastereomeric excess observed experimentally. Factors such as steric hindrance and non-covalent interactions between the substrate, ligand, and reagents within the transition state geometry are analyzed to explain the observed selectivity. acs.org

The electronic properties of substituents on an arylboronic acid significantly influence its reactivity. researchgate.net DFT provides several tools to quantify these effects. The hydroxyl group on the naphthalene (B1677914) ring in (5-Hydroxynaphthalen-2-yl)boronic acid acts as an electron-donating group through resonance, which can impact the acidity of the boronic acid and its reactivity in cross-coupling reactions.

Computational studies on substituted arylboronic acids have shown that electron-donating groups generally decrease the Lewis acidity of the boron center, which can affect transmetalation rates. mdpi.com DFT can be used to calculate properties like molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of the molecule, and Natural Bond Orbital (NBO) analysis to quantify charge distribution. The calculated pKa of the boronic acid can also be correlated with the electronic effects of the substituents. mdpi.com For the target molecule, DFT would predict a higher electron density on the naphthalene ring system and a potential modulation of the boron atom's Lewis acidity due to the distal hydroxyl group.

Many arylboronic acids, particularly those with extended π-systems like naphthalene, are used as fluorescent sensors. nih.govrsc.orgnih.gov The boronic acid group can act as a recognition site for diols (like saccharides), and this binding event often leads to a change in the fluorescence properties of the molecule. nih.gov DFT and its time-dependent extension (TD-DFT) are instrumental in explaining these phenomena. scispace.com

The fluorescence of a molecule like (5-Hydroxynaphthalen-2-yl)boronic acid is governed by electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). TD-DFT can calculate the vertical excitation energies, which correspond to UV-Vis absorption wavelengths, and the oscillator strengths, which relate to the intensity of the absorption. scispace.com

For many boronic acid-based sensors, the fluorescence is quenched in the free acid form due to a Photoinduced Electron Transfer (PET) mechanism, where the lone pair of electrons on an adjacent nitrogen or oxygen can transfer to the excited fluorophore. nih.gov Upon binding a diol, the boron atom changes from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This change in geometry and electronic structure often inhibits the PET process, leading to a "turn-on" of fluorescence. nih.gov

For (5-Hydroxynaphthalen-2-yl)boronic acid, TD-DFT calculations would be used to:

Optimize the ground state and first excited state geometries.

Calculate the HOMO-LUMO energy gap of both the free boronic acid and its diol-bound ester form.

Simulate the absorption and emission spectra.

Analyze the molecular orbitals involved in the key electronic transitions to confirm or rule out mechanisms like PET or Intramolecular Charge Transfer (ICT). nih.govscispace.com

Table 2: Illustrative TD-DFT Data for a Generic Naphthyl-Based Fluorescent Sensor This table shows representative data from a TD-DFT calculation to rationalize fluorescence changes. Values are hypothetical for a naphthyl-based sensor and demonstrate the type of output generated.

| State | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Predicted Property |

| Free Boronic Acid (S₀ → S₁) | 355 | 0.45 | HOMO → LUMO (π→π) | Strong Absorption |

| Free Boronic Acid (S₁ → S₀) | - | - | Quenched via PET | Low Fluorescence |

| Boronate Ester (S₀ → S₁) | 358 | 0.48 | HOMO → LUMO (π→π) | Strong Absorption |

| Boronate Ester (S₁ → S₀) | 430 | 0.35 | LUMO → HOMO (π→π*) | Strong Fluorescence |

Principles derived from computational studies on fluorescent boronic acid sensors. scispace.comrsc.org

Polymorphism and Solid-State Studies

A comprehensive review of available scientific literature reveals a lack of specific experimental studies on the polymorphism and solid-state characteristics of (5-Hydroxynaphthalen-2-yl)boronic acid. No crystallographic data, such as single-crystal X-ray diffraction results, has been publicly deposited for this specific isomer. Consequently, details regarding its crystal system, space group, and specific intermolecular interactions remain uncharacterized.

However, the broader class of arylboronic acids, to which (5-Hydroxynaphthalen-2-yl)boronic acid belongs, is known for its interesting and often complex solid-state behavior. Typically, arylboronic acids engage in extensive hydrogen bonding. The boronic acid functional group, -B(OH)₂, contains both hydrogen bond donors (the -OH groups) and acceptors (the oxygen atoms), facilitating the formation of robust supramolecular structures.

In the solid state, arylboronic acids commonly form dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring. These dimers can then further self-assemble into more extended one-, two-, or three-dimensional networks. The presence of an additional functional group, such as the hydroxyl (-OH) group on the naphthalene ring of (5-Hydroxynaphthalen-2-yl)boronic acid, provides another potential site for hydrogen bonding, which could lead to more intricate and varied packing arrangements.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for arylboronic acids. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, cooling rate) and may exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphs of (5-Hydroxynaphthalen-2-yl)boronic acid have been reported, studies on related compounds like (naphthalen-1-yl)boronic acid have identified different crystalline forms, underscoring the potential for such behavior in this class of molecules.

Table 1: General Solid-State Characteristics of Arylboronic Acids (Representative Data) This table presents typical data for the class of arylboronic acids, as specific experimental values for (5-Hydroxynaphthalen-2-yl)boronic acid are not available.

| Property | Typical Observation for Arylboronic Acids |

|---|---|

| Primary Supramolecular Motif | Hydrogen-bonded cyclic dimers |

| Common Intermolecular Interactions | O-H···O hydrogen bonds, π–π stacking |

| Polymorphism | Frequently observed; dependent on crystallization conditions |

| Crystal System Examples | Monoclinic, Orthorhombic |

In Silico Screening for Biological Activity Prediction

Specific in silico screening studies focused on predicting the biological activity of (5-Hydroxynaphthalen-2-yl)boronic acid have not been reported in the peer-reviewed literature. Computational investigations are a powerful tool for hypothesis generation in drug discovery, but this particular molecule has not been the subject of such a published analysis.

Nevertheless, a general computational workflow can be described to illustrate how the biological potential of a molecule like (5-Hydroxynaphthalen-2-yl)boronic acid could be assessed. Such in silico screening typically involves several key stages:

Prediction of Biological Activity Spectra: Initial screening often employs software that predicts a wide range of potential pharmacological effects and mechanisms of action based on the molecule's structure. These tools compare the input structure against large databases of known bioactive compounds to calculate the probability of it being active (Pa) or inactive (Pi) for various biological targets. For a hydroxynaphthalene boronic acid, this could predict potential activities such as enzyme inhibition, receptor antagonism, or anti-inflammatory effects.

Molecular Docking: To investigate specific interactions, molecular docking simulations are performed. This technique predicts the preferred orientation of the compound when bound to a specific protein target. For instance, based on the known activities of other boronic acids, (5-Hydroxynaphthalen-2-yl)boronic acid could be docked into the active sites of enzymes like proteases or kinases. The results are evaluated using scoring functions that estimate binding affinity, providing a rank-ordering of potential targets.

ADMET Prediction: Computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This includes evaluating its drug-likeness, often by assessing compliance with established guidelines such as Lipinski's Rule of Five. These rules help to predict if a compound has properties that would make it a likely orally active drug in humans.

This systematic in silico approach allows researchers to prioritize compounds for synthesis and experimental testing by identifying the most promising potential biological targets and flagging potential liabilities in pharmacokinetic properties early in the discovery process.

Table 2: Representative In Silico Prediction Results for a Novel Boronic Acid Compound This table is a hypothetical example illustrating the types of data generated in an in silico screening workflow. It does not represent actual data for (5-Hydroxynaphthalen-2-yl)boronic acid.

| Analysis Type | Parameter | Predicted Value / Outcome |

|---|---|---|

| Activity Spectra Prediction | Top Predicted Activity | Serine Protease Inhibitor (Pa > 0.7) |

| Secondary Predicted Activity | Anti-inflammatory (Pa > 0.5) | |

| Molecular Docking | Target Protein | Human Neutrophil Elastase |

| Binding Affinity (Score) | -8.5 kcal/mol | |

| ADMET / Drug-Likeness | Molecular Weight | 188.0 g/mol (< 500) |

| LogP | 2.1 (< 5) | |

| H-Bond Donors | 3 (< 5) | |

| H-Bond Acceptors | 3 (< 10) |

Advanced Research Directions and Applications in Chemical Science

Supramolecular Chemistry and Molecular Assembly

The distinct structural characteristics of (5-Hydroxynaphthalen-2-yl)boronic acid make it a compelling building block in the realm of supramolecular chemistry and molecular self-assembly. The boronic acid group is a key player in forming dynamic covalent bonds, particularly with 1,2- and 1,3-diols. This reversible interaction is a powerful tool for constructing complex, ordered supramolecular architectures. msu.edu The directional and covalent nature of the boronic acid-diol interaction allows for the precise design of self-assembling systems. msu.edu

One area of exploration is the use of the hydroxynaphthalene core in conjunction with the boronic acid to create sophisticated host-guest systems. For instance, research on analogous systems, such as the self-assembly of 1,8-dihydroxy naphthalene (B1677914) with aryl boronic acids and 4,4′-bipyridine, has demonstrated the formation of stable host-guest complexes with aromatic hydrocarbons. tdl.orgmdpi.com These assemblies are driven by the formation of dative N→B bonds and are capable of selective guest recognition. tdl.orgmdpi.com The (5-Hydroxynaphthalen-2-yl)boronic acid molecule, with its own hydroxyl group, could potentially participate in similar or even more intricate self-assembly processes, leading to the formation of novel supramolecular cages, capsules, or frameworks with tailored recognition properties.

The planarity of the naphthalene ring can facilitate π-π stacking interactions, which, in concert with the boronic acid's covalent bonding capabilities, can direct the formation of well-defined nanostructures such as nanotubes, vesicles, and gels. The stimuli-responsive nature of boronate ester formation—being sensitive to pH, temperature, and the presence of diols—opens up possibilities for creating "smart" materials that can assemble or disassemble in response to specific environmental cues.

Materials Engineering and Polymer Science

In the field of materials engineering and polymer science, (5-Hydroxynaphthalen-2-yl)boronic acid presents opportunities for the development of functional polymers with unique properties. Boronic acid-containing polymers are a significant class of smart materials due to their responsiveness to glucose and other diols. nih.govutwente.nlresearchgate.net The incorporation of (5-Hydroxynaphthalen-2-yl)boronic acid into polymer chains, either as a monomer or as a functional side group, could impart both this diol-sensing capability and the photophysical properties of the naphthalene core.

Potential applications in this area include:

Stimuli-Responsive Hydrogels: Hydrogels functionalized with this compound could exhibit swelling-deswelling behavior in response to changes in pH or the concentration of specific diols. This could be harnessed for applications in drug delivery, where the release of a therapeutic agent is triggered by a specific biological signal, such as elevated glucose levels.

Functional Polymer Films and Membranes: The naphthalene moiety can enhance the thermal stability and mechanical properties of polymers. Furthermore, the inherent fluorescence of the hydroxynaphthalene group could be utilized for creating sensor films that report on the presence of analytes through changes in their optical properties.

Organic Electronics: The conjugated π-system of the naphthalene ring suggests potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The boronic acid group can be used as a handle for further functionalization or to influence the material's electronic properties and morphology.

Development of Bioprobes and Imaging Reagents

The intrinsic fluorescence of the naphthalene ring in (5-Hydroxynaphthalen-2-yl)boronic acid makes it a promising candidate for the development of fluorescent bioprobes and imaging reagents. The boronic acid group can act as a recognition site for specific biological molecules containing diol functionalities, such as carbohydrates found on cell surfaces or certain neurotransmitters.

Recent research has focused on designing fluorescent boronic acid-based sensors for various biological analytes. For example, fluorescent probes incorporating a 1,8-naphthalimide (B145957) tag have been developed for cellular imaging. rsc.orgnih.gov These probes can bind to polysaccharides like β-D-glucan and their uptake and distribution within living cells can be visualized using advanced microscopy techniques. rsc.orgnih.gov Similarly, (5-Hydroxynaphthalen-2-yl)boronic acid could be engineered to target specific carbohydrates or glycoproteins, with the binding event leading to a change in its fluorescence emission, allowing for the visualization and quantification of the target molecule.

A key advantage of using boronic acids in bioprobes is their ability to bind to targets in a reversible manner, which is crucial for monitoring dynamic biological processes. The development of probes based on (5-Hydroxynaphthalen-2-yl)boronic acid could lead to new tools for studying the role of carbohydrates in cell signaling, disease progression, and for the detection of important biomolecules like L-dihydroxyphenylalanine (L-DOPA). nih.gov

| Target Analyte | Sensing Mechanism | Potential Application |

|---|---|---|

| Cell Surface Carbohydrates | Boronate ester formation leading to fluorescence modulation | Cell imaging and tracking, cancer cell detection |

| Glycoproteins | Specific binding to glycan moieties | Disease diagnostics, studying protein glycosylation |

| Catecholamines (e.g., L-DOPA) | Interaction with the diol group of the catecholamine | Neurotransmitter sensing, monitoring Parkinson's disease |

Exploration of Biological Interactions at a Molecular Level

The boronic acid functional group is known to interact with a range of biological molecules, making (5-Hydroxynaphthalen-2-yl)boronic acid a molecule of interest for exploring biological interactions at the molecular level.

Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases. mdpi.com The boron atom can form a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis and thereby inhibiting the enzyme's activity. mdpi.comnih.gov This mechanism has been successfully exploited in the development of several therapeutic agents.

While specific studies on the inhibitory activity of (5-Hydroxynaphthalen-2-yl)boronic acid are not yet prevalent, its structural features suggest it could be a candidate for the design of novel protease inhibitors. The hydroxynaphthalene moiety could provide additional binding interactions within the enzyme's active site, potentially leading to increased potency and selectivity. The exploration of this compound and its derivatives as inhibitors for various proteases, such as thrombin, chymotrypsin, or bacterial proteases, represents a promising avenue for drug discovery.

Beyond enzyme inhibition, the unique chemical properties of (5-Hydroxynaphthalen-2-yl)boronic acid open up possibilities for targeting other molecular entities within a biological system. The boronic acid group's ability to interact with amino acid residues like serine, histidine, and lysine (B10760008) provides a basis for its binding to various proteins. nih.gov

In vitro studies could explore the interaction of this compound with a wide array of molecular targets. For instance, its ability to bind to transcription factors or nuclear receptors could be investigated, potentially leading to the discovery of new modulators of gene expression. The planar naphthalene structure might also facilitate intercalation into DNA or RNA, an interaction that could be explored for its therapeutic potential. Furthermore, the compound's ability to interact with cell surface receptors, particularly those with glycosylated domains, could be a fruitful area of research for developing new signaling pathway modulators.

Green Chemistry Aspects and Environmental Applications

The principles of green chemistry are increasingly important in chemical synthesis and application. (5-Hydroxynaphthalen-2-yl)boronic acid can be viewed through this lens in several ways. One of the key advantages of boronic acids in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is their general stability and low toxicity compared to other organometallic reagents. nih.gov

In terms of environmental applications, a significant aspect is the eventual degradation of boronic acids to boric acid, which is considered a relatively benign substance. nih.gov This biodegradability is a favorable characteristic for compounds that may eventually enter the environment.

Research in the context of green chemistry could focus on:

Q & A

Basic: What methods are recommended for synthesizing and structurally characterizing (5-Hydroxynaphthalen-2-yl)boronic acid?

Answer:

The synthesis of (5-Hydroxynaphthalen-2-yl)boronic acid typically involves cross-coupling reactions (e.g., Miyaura borylation) or hydroxyl-directed functionalization. Structural confirmation requires X-ray crystallography to resolve polymorphic forms, as seen in analogous naphthalenyl boronic acids . For example, hydrogen-bonding networks and packing arrangements can be analyzed using single-crystal diffraction (APEX2/SAINT software) . Supporting techniques include NMR (to confirm boronic acid protonation states) and FT-IR (to identify B–O and O–H stretching modes).

Basic: How do the hydroxyl and boronic acid groups influence solubility and reactivity in aqueous and organic solvents?

Answer:

The hydroxyl group enhances aqueous solubility via hydrogen bonding, while the boronic acid moiety contributes to pH-dependent reactivity. Under basic conditions (pH > pKa ~8.6), the boronic acid deprotonates, forming a tetrahedral boronate ion that binds diols (e.g., sugars), reducing solubility in organic solvents . Solvent selection (e.g., THF, DMSO) must balance boronic acid stability and reactivity, as hydrolysis can occur in protic solvents.

Advanced: How can stopped-flow kinetic studies elucidate the binding dynamics of (5-Hydroxynaphthalen-2-yl)boronic acid with diols?

Answer:

Stopped-flow fluorescence spectroscopy is ideal for measuring rapid binding kinetics. For example, kon values for boronic acid-diol interactions (e.g., with D-fructose) can be determined by monitoring fluorescence changes upon mixing boronic acid and diol solutions at physiological pH . Key parameters include:

- pH optimization : Maintain pH between boronic acid and boronate pKa values (~7–9).

- Temperature control : Ensure reactions occur under physiologically relevant conditions (25–37°C).

- Data fitting : Use pseudo-first-order kinetics to calculate rate constants .

Advanced: What validated LC-MS/MS methodologies are suitable for quantifying trace impurities of (5-Hydroxynaphthalen-2-yl)boronic acid in pharmaceuticals?

Answer:

A triple-quadrupole LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode achieves detection limits <1 ppm. Key steps include:

- Sample preparation : Avoid derivatization to reduce complexity.

- Chromatography : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients.

- Validation : Follow ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and precision (RSD <5%) .

Advanced: How can the anticancer potential of (5-Hydroxynaphthalen-2-yl)boronic acid be evaluated through tubulin polymerization inhibition?

Answer:

- In vitro assay : Incubate purified tubulin with the compound (1–50 µM) and monitor polymerization via turbidity (absorbance at 340 nm). Compare IC50 values to controls like combretastatin A-4 .

- Cell-based assays : Test cytotoxicity (MTT assay) on cancer cell lines (e.g., Jurkat, HCT-116) and analyze apoptosis via FACScan (Annexin V/PI staining) .

Advanced: What MALDI-MS protocols enable sequencing of boronic acid-containing peptides?

Answer:

- Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix and in situ derivatizing agent to stabilize boronic acids via esterification.

- Analysis : Perform MALDI-MS/MS in reflection mode (mass range 500–3000 Da). Deconvolute spectra to identify dehydration products and confirm sequences .

Advanced: How can thermogravimetric analysis (TGA) assess thermal stability for flame-retardant applications?

Answer:

- TGA setup : Heat samples (5–10 mg) from 25–800°C under nitrogen (10°C/min).

- Key metrics : Degradation onset temperature and char residue (%) indicate stability. Structural factors (e.g., electron-withdrawing groups) enhance stability by delaying decomposition .

Advanced: How to design a boronic acid-functionalized fluorescent biosensor for Gram-positive bacteria detection?

Answer:

- Probe synthesis : Conjugate carbon dots (C-dots) with boronic acid via EDC/NHS chemistry.

- Detection : Incubate B-CDs with bacterial suspensions; fluorescence quenching indicates binding to glycolipids on Gram-positive bacteria. Validate specificity using control strains .

Advanced: What strategies optimize boronic acid incorporation into drug candidates for enhanced proteasome inhibition?

Answer:

- Bioisosteric replacement : Substitute peptidic aldehydes with boronic acids to enhance binding to catalytic threonine residues (e.g., Bortezomib design) .

- SAR studies : Modify substituents on the naphthalene ring to improve affinity (e.g., electron-donating groups at C5/C8) .

Basic: How can synthetic protocols minimize side reactions (e.g., trimerization) during boronic acid synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.